6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid
CAS No.:
Cat. No.: VC15821348
Molecular Formula: C8H5ClF3NO3
Molecular Weight: 255.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5ClF3NO3 |
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Molecular Weight | 255.58 g/mol |
IUPAC Name | 6-chloro-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H5ClF3NO3/c1-3-2-4(16-8(10,11)12)5(7(14)15)13-6(3)9/h2H,1H3,(H,14,15) |
Standard InChI Key | UWQKYQDHDYNXJR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(N=C1Cl)C(=O)O)OC(F)(F)F |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid belongs to the pyridine-2-carboxylic acid family, with substituents at positions 3, 5, and 6 of the heteroaromatic ring. The trifluoromethoxy (-OCF) group at position 3 contributes significant electronegativity and lipophilicity, while the methyl (-CH) and chloro (-Cl) groups at positions 5 and 6, respectively, influence steric and electronic properties.
Table 1: Key Structural Features
Feature | Description |
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Molecular Formula | CHClFNO |
Molecular Weight | 255.58 g/mol (calculated) |
IUPAC Name | 6-chloro-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylic acid |
Substituent Effects | -OCF enhances metabolic stability; -Cl and -CH modulate reactivity |
The presence of the carboxylic acid (-COOH) group at position 2 enables hydrogen bonding and salt formation, critical for biological interactions .
Spectroscopic and Computational Data
While experimental data for this specific compound are unavailable, analogs such as 6-chloro-3-(trifluoromethoxy)picolinic acid (CAS 855916-43-7) exhibit characteristic infrared (IR) peaks for C=O (1700–1680 cm) and C-F (1250–1100 cm) stretches . Computational models predict a logP value of ~2.7, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 50–60 Å, suggesting moderate membrane permeability .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 6-chloro-5-methyl-3-(trifluoromethoxy)picolinic acid likely involves sequential functionalization of a pyridine precursor. A plausible retrosynthetic pathway includes:
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Introduction of the trifluoromethoxy group via nucleophilic substitution or oxidative trifluoromethylation.
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Chlorination at position 6 using POCl or similar agents.
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Methylation at position 5 via Friedel-Crafts alkylation or cross-coupling reactions.
Step 1: Trifluoromethoxylation
Trifluoromethoxy groups are typically introduced using reagents like trifluoromethyl triflate (CFOTf) or via copper-mediated coupling reactions. For example, 3-hydroxy picolinic acid derivatives react with CFOTf in the presence of a base to yield the trifluoromethoxy substituent .
Step 2: Chlorination
Chlorination at position 6 can be achieved using phosphorus oxychloride (POCl) under controlled conditions. In a related synthesis, methyl 6-chloro-5-(trifluoromethyl)picolinate was obtained by treating a pyridine-1-oxide derivative with POCl at 50°C, yielding 63% product .
Step 3: Methylation
Methylation at position 5 may involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid) or electrophilic substitution. Careful regioselectivity control is required to avoid side reactions at other positions.
Step 4: Ester Hydrolysis
Final hydrolysis of the methyl ester (if present) to the carboxylic acid is accomplished using aqueous NaOH or HCl, as demonstrated in the synthesis of 6-chloro-4-(trifluoromethyl)picolinic acid .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s solubility profile is influenced by its ionizable carboxylic acid group and hydrophobic substituents:
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Aqueous Solubility: Estimated 0.1–1 mg/mL in water at pH 7.4, improving under alkaline conditions due to deprotonation .
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Lipophilicity: Predicted logP of 2.7 (similar to 6-chloro-5-(trifluoroethoxy)picolinic acid ) suggests moderate membrane permeability.
Thermal Stability
Analogous compounds exhibit decomposition temperatures above 200°C, with boiling points near 300°C under reduced pressure . The trifluoromethoxy group enhances thermal stability compared to non-fluorinated analogs.
Biological Activity and Applications
Medicinal Chemistry
Picolinic acid derivatives are explored as enzyme inhibitors or receptor modulators. The trifluoromethoxy group’s electron-withdrawing nature enhances binding to targets like:
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GABA receptors: Fluorinated pyridines show anxiolytic and anticonvulsant effects in preclinical models .
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Kinase inhibitors: Structural analogs inhibit tyrosine kinases involved in cancer proliferation .
Table 2: Hypothetical Biological Targets
Target | Potential Activity | Mechanism |
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COX-2 | Anti-inflammatory | Competitive inhibition |
HDACs | Anticancer | Chromatin modulation |
Herbicidal ALS enzyme | Weed control | Acetolactate synthase inhibition |
Agrochemical Applications
The chloro and trifluoromethoxy groups are hallmarks of herbicides such as fluroxypyr. 6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid may act as a synthetic auxin or inhibit acetolactate synthase (ALS), disrupting plant amino acid biosynthesis .
Comparison with Structural Analogs
Substituent Effects on Activity
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6-Chloro-3-(trifluoromethoxy)picolinic acid (CAS 855916-43-7): Lacks the methyl group at position 5, reducing steric hindrance and altering target selectivity .
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6-Chloro-4-(trifluoromethyl)picolinic acid (CAS 823222-00-0): The trifluoromethyl (-CF) group at position 4 increases lipophilicity (logP 2.45) compared to trifluoromethoxy (-OCF) .
Table 3: Comparative Properties of Picolinic Acid Derivatives
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